Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate
Description
Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate is a bicyclic compound featuring a cyclopenta-oxazine core with a tert-butoxycarbonyl (Boc) protecting group and a ketone functional group. Its stereochemistry (4aS,7aR) and fused ring system confer unique conformational and reactivity profiles.
Properties
IUPAC Name |
tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-5-16-10-7-8(14)6-9(10)13/h9-10H,4-7H2,1-3H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPWEAGKPSLKJA-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H17N2O3
- Molecular Weight : 225.27 g/mol
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of related oxazine derivatives. For instance, C-3 tethered 2-oxo-benzo[1,4]oxazines demonstrated significant antioxidant activity in various assays including DPPH and FRAP tests. The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Cytotoxicity and Antiproliferative Effects
Cytotoxic studies on structurally similar compounds have shown promising results. For example, some derivatives exhibited non-toxic behavior towards non-cancerous cell lines at concentrations up to 250 μg/mL. This indicates a favorable safety profile for potential therapeutic applications . Further investigations into the antiproliferative effects of these compounds against cancer cell lines are warranted.
Neuropharmacological Activity
Research has indicated that compounds similar to tert-butyl (4aS,7aR)-6-oxo derivatives may interact with serotonin receptors (5-HT1A), which are crucial for mood regulation and anxiety management. This interaction could position these compounds as candidates for developing new antidepressants or anxiolytics .
Case Studies
- Antioxidant Activity Evaluation :
- Cytotoxicity Assessment :
Research Findings Summary Table
Comparison with Similar Compounds
Structural Variations and Functional Groups
Cyclopenta-Oxazine Derivatives
- Tert-butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate (): Key Difference: Substitution of the oxo group with a hydroxymethyl moiety (-CH2OH). However, this compound is listed as discontinued, suggesting challenges in synthesis or stability.
Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate ():
- Key Difference : Ethyl substitution at position 6 and an additional Boc group.
- Impact : The dicarboxylate structure increases steric bulk, which may hinder reactivity in nucleophilic reactions compared to the target compound’s single oxo group.
Pyrrolo-Oxazine Derivatives
- Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate (): Key Difference: Replacement of the cyclopenta ring with a pyrrolo ring and a benzyl substituent. The benzyl group adds aromaticity, influencing π-π interactions in drug-receptor binding. Predicted properties include a density of 1.139 g/cm³ and pKa of 7.37 .
Amino-Substituted Analogs
- Tert-butyl (4aR,6R,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate (): Key Difference: Cyclopenta[c]pyridine core with an amino group instead of oxazine. Impact: The amino group enables participation in hydrogen bonding, making this compound a candidate for enzyme inhibition studies. Its 3D structure (C13H24N2O2) suggests a compact, rigid framework .
Physicochemical Properties
Q & A
Q. What are the key synthetic strategies for preparing this bicyclic oxazine derivative?
The synthesis typically involves cyclization reactions using nitroarenes or nitroalkenes as precursors, with palladium catalysts and formic acid derivatives as CO surrogates to facilitate reductive cyclization. Reaction optimization focuses on solvent selection (e.g., THF or DMF), temperature control (60–100°C), and catalyst loading (1–5 mol% Pd). Post-reaction purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the stereochemistry of the (4aS,7aR) configuration confirmed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. Crystals are grown via slow evaporation in dichloromethane/hexane mixtures. The analysis reveals bond angles, torsion angles, and weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds), which stabilize the bicyclic structure. Complementary methods include NOESY NMR to validate spatial proximity of protons in the fused ring system .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: , , and DEPT-135 spectra identify proton environments and carbon types (e.g., carbonyl at ~170 ppm).
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 282.1604).
- IR Spectroscopy: Stretching frequencies for carbonyl (1740–1680 cm) and ether (1250–1150 cm) groups validate functional groups .
Q. How stable is this compound under standard laboratory conditions?
Stability tests indicate no decomposition under inert atmospheres (N) at 25°C for >6 months. However, the ester group is prone to hydrolysis in aqueous acidic/basic conditions. Storage recommendations: desiccated at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What role does this compound play in catalytic asymmetric synthesis?
The bicyclic oxazine core acts as a chiral auxiliary in palladium-catalyzed cyclopropanation reactions. The tert-butyl group enhances steric bulk, improving enantioselectivity (up to 95% ee). Mechanistic studies suggest chelation-controlled transition states, where the oxazine’s oxygen atoms coordinate to the metal center .
Q. How can computational methods predict its reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the carbonyl and ether moieties. Fukui indices identify the carbonyl carbon as the most electrophilic site, explaining preferential attack by nucleophiles like Grignard reagents. Solvent effects (PCM model) refine activation energy predictions .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (40–85%) arise from variations in nitroarene substrates and catalyst purity. Controlled studies show that electron-withdrawing substituents on the nitroarene (e.g., –NO) lower yields due to steric hindrance. Yield optimization requires substrate pre-activation via microwave-assisted heating (100°C, 30 min) .
Q. How does this compound interact with biological targets in medicinal chemistry studies?
Molecular docking simulations reveal affinity for protease enzymes (e.g., HIV-1 protease) via hydrogen bonding with the oxazine oxygen and hydrophobic interactions with the tert-butyl group. In vitro assays show IC values in the low micromolar range, suggesting potential as a lead compound for antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
